molecular formula C20H23NO4 B14352490 2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 97633-41-5

2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid

Cat. No.: B14352490
CAS No.: 97633-41-5
M. Wt: 341.4 g/mol
InChI Key: XTMLDBBKYJVRSU-UHFFFAOYSA-N
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Description

2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amino Group: The initial step involves the formation of the amino group through the reaction of butan-2-ylamine and ethylamine.

    Hydroxybenzoylation: The amino group is then reacted with 2-hydroxybenzoyl chloride under basic conditions to form the intermediate product.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to exert its biological effects.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid
  • 2-{4-[(Butan-2-yl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid
  • 2-{4-[(Butan-2-yl)(ethyl)amino]-3-hydroxybenzoyl}benzoic acid

Uniqueness

2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

97633-41-5

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-[butan-2-yl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-4-13(3)21(5-2)14-10-11-17(18(22)12-14)19(23)15-8-6-7-9-16(15)20(24)25/h6-13,22H,4-5H2,1-3H3,(H,24,25)

InChI Key

XTMLDBBKYJVRSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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